Itomanindole A
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Overview
Description
Itomanindole A is a unique indole derivative that has garnered significant attention in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. Indole derivatives are known for their wide range of biological activities, and this compound is no exception. This compound is characterized by its complex molecular structure, which includes an indole moiety fused with other functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Itomanindole A typically involves the construction of the indole ring system followed by the introduction of specific functional groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent steps may include various functional group transformations to achieve the desired structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is crucial to obtain high-purity this compound, which may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Itomanindole A undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-methyl derivatives.
Scientific Research Applications
Itomanindole A has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: this compound exhibits biological activity, making it a candidate for studies on its effects on cellular processes and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Itomanindole A involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Serotonin: A neurotransmitter derived from tryptophan, involved in regulating mood and behavior.
Uniqueness of Itomanindole A: What sets this compound apart from these similar compounds is its unique molecular structure, which allows for specific interactions with biological targets
Properties
CAS No. |
119340-95-3 |
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Molecular Formula |
C10H9Br2NOS2 |
Molecular Weight |
383.1 g/mol |
IUPAC Name |
4,6-dibromo-3-methylsulfanyl-2-methylsulfinyl-1H-indole |
InChI |
InChI=1S/C10H9Br2NOS2/c1-15-9-8-6(12)3-5(11)4-7(8)13-10(9)16(2)14/h3-4,13H,1-2H3 |
InChI Key |
RPUHYZCTFRSRAR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(NC2=C1C(=CC(=C2)Br)Br)S(=O)C |
Origin of Product |
United States |
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